4-Methyl-1-tetralone
Overview
Description
Synthesis Analysis The synthesis of 4-Methyl-1-tetralone and its derivatives involves several key techniques and methodologies in organic chemistry. One approach includes the use of Grignard reactions with succinic anhydride, followed by selective reduction and Friedel-Crafts cyclization to generate desired tetralone derivatives (Klix, Cain, & Bhatia, 1995). Other methods involve palladium-mediated cross-coupling reactions, catalytic hydrogenation, and intramolecular acylation for efficient synthesis of specific tetralone compounds (Castillo-Rangel, Pérez-Díaz, & Vázquez, 2016).
Molecular Structure Analysis The molecular structure of 4-Methyl-1-tetralone has been analyzed through various techniques, including 1H NMR spectra, revealing information about its internal ring dihedral angles and conformations (Cook & Teh Kim Hock, 1975). Additionally, crystal structure analysis provides detailed insights into the compound’s crystalline form and molecular geometry (Sarala et al., 2006).
Chemical Reactions and Properties 4-Methyl-1-tetralone undergoes various chemical reactions, including enantioselective hydrogenation, demonstrating its versatility in synthetic chemistry (Ohkuma et al., 2004). Silver-catalyzed ring expansion is another method to synthesize 1-tetralone derivatives, showcasing a radical-mediated sequence for C-C bond formation (Yu et al., 2015).
Physical Properties Analysis The analysis of physical properties includes studying the compound’s solubility, melting point, and boiling point, although specific details on these parameters for 4-Methyl-1-tetralone were not highlighted in the literature reviewed.
Chemical Properties Analysis Chemical properties of 4-Methyl-1-tetralone include its reactivity towards different chemical reagents, stability under various conditions, and its behavior in synthetic pathways for the production of more complex organic molecules. The compound's reactivity in kinetic resolution and hydrosilylation of imines exemplifies its chemical versatility and potential in asymmetric synthesis (Yun & Buchwald, 2000).
Scientific Research Applications
Antileishmanial Activity : A study found that 4-hydroxy-1-tetralone, isolated from Ampelocera edentula, showed potential for the experimental treatment of New World cutaneous leishmaniasis (Fournet et al., 1994).
Parkinson's Disease Treatment : Nitrocatechol compounds, including 4-chromanone and 1-tetralone derivatives, were identified as potential dual COMT and MAO-B inhibitors, which could enhance the treatment of Parkinson's disease (de Beer et al., 2021).
Anti-inflammatory Activity : A QSAR model was developed to accurately predict the anti-inflammatory activity of 4-hydroxy-α-tetralone derivatives against TNF-α, indicating potential for future drug development (Upadhyay et al., 2020).
Conformational Analysis : Research on methyl and trimethyl derivatives of 1-tetralone revealed details about their conformational properties, useful in understanding their chemical behavior (Bergesen et al., 1976).
Facile Synthesis Methods : Studies have developed efficient synthesis methods for various tetralone derivatives, providing valuable tools for the synthesis of natural and non-natural products (Cabrera & Banerjee, 2010).
MAO-B Specific Inhibitors : A series of 1-tetralone and 4-chromanone derivatives were identified as high-potency MAO-B specific inhibitors, serving as leads for the development of new inhibitors (Cloete et al., 2020).
Asymmetric Synthesis : Efficient kinetic resolution in the asymmetric hydrosilylation of imines of 3-substituted indanones and 4-substituted tetralones was achieved, yielding high-purity ketones and amine products useful in synthesizing sertraline (Yun & Buchwald, 2000).
Abscisic Acid Analogues : Tetralone abscisic acid analogues, like tetralone ABA 8, showed enhanced biological activity in plants compared to the parent hormone abscisic acid (Nyangulu et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-methyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLHDEROUKFEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315410 | |
Record name | 4-Methyl-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-tetralone | |
CAS RN |
19832-98-5 | |
Record name | 4-Methyl-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19832-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-4-methylnaphthalen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1-tetralone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-4-methylnaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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